2',3'-Difluoroacetophenone

RIPK1 Inhibitors Neurodegenerative Disease Medicinal Chemistry

2',3'-Difluoroacetophenone (CAS 18355-80-1) is an aromatic ketone building block with the molecular formula C₈H₆F₂O and a molecular weight of 156.13 g/mol. The compound features fluorine substitution at the 2' and 3' positions of the phenyl ring, producing a distinctive ortho-meta difluorination pattern that distinguishes it from other difluoroacetophenone regioisomers such as 2',4'-difluoroacetophenone (CAS 364-74-9) and 2',6'-difluoroacetophenone (CAS 13670-99-0).

Molecular Formula C8H6F2O
Molecular Weight 156.13 g/mol
CAS No. 18355-80-1
Cat. No. B1297514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Difluoroacetophenone
CAS18355-80-1
Molecular FormulaC8H6F2O
Molecular Weight156.13 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC=C1)F)F
InChIInChI=1S/C8H6F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3
InChIKeyPQUXFUBNSYCQAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Difluoroacetophenone (CAS 18355-80-1): Chemical Properties and Industrial Procurement Specifications


2',3'-Difluoroacetophenone (CAS 18355-80-1) is an aromatic ketone building block with the molecular formula C₈H₆F₂O and a molecular weight of 156.13 g/mol. The compound features fluorine substitution at the 2' and 3' positions of the phenyl ring, producing a distinctive ortho-meta difluorination pattern that distinguishes it from other difluoroacetophenone regioisomers such as 2',4'-difluoroacetophenone (CAS 364-74-9) and 2',6'-difluoroacetophenone (CAS 13670-99-0). Commercial specifications from reputable suppliers consistently indicate a purity grade of ≥97% to 98%, with the product available in quantities ranging from gram-scale research packs to kilogram-scale bulk orders . The compound is supplied as a liquid with a boiling point of 85°C at 20 mmHg and a refractive index of approximately 1.489 .

Why 2',3'-Difluoroacetophenone Cannot Be Substituted with Other Difluoroacetophenone Regioisomers in Pharmaceutical Synthesis


In fluorinated aromatic building blocks, the precise substitution pattern governs both electronic distribution and steric accessibility, parameters that directly dictate regioselectivity in downstream coupling reactions, metalation chemistry, and biological target engagement. The 2',3'-difluoro substitution pattern produces a unique ortho-meta electronic push-pull configuration that is chemically and pharmacologically distinct from the 2',4'-, 2',6'-, or 3',5'-difluoro isomers. This regiospecificity is particularly critical in medicinal chemistry applications: the compound has been explicitly utilized as a synthetic intermediate in the preparation of RIPK1 inhibitors for neurodegenerative disease treatment and in benzopyrazole analogues targeting ROCK kinases for autoimmune disorders . Changing the fluorine substitution pattern would alter the ring electronics, disrupt established synthetic routes, and produce molecules with fundamentally different pharmacophores—ultimately invalidating the structure-activity relationships upon which the original medicinal chemistry programs were built. The evidence below establishes the specific contexts in which 2',3'-difluoroacetophenone provides differential value relative to its closest analogues.

Quantitative Differentiation Evidence: 2',3'-Difluoroacetophenone vs. Regioisomeric and Mono-Fluorinated Alternatives


Direct Incorporation into RIPK1 Inhibitor Scaffolds: Validated Synthetic Utility vs. Unreported 2',4'- and 2',6'-Regioisomers

2',3'-Difluoroacetophenone has been explicitly documented and validated as a building block in the synthesis of RIPK1 (Receptor-Interacting Serine/Threonine-Protein Kinase 1) inhibitors developed for neurodegenerative disease indications . In contrast, comprehensive literature and patent searches reveal no equivalent documented use for the 2',4'-difluoroacetophenone or 2',6'-difluoroacetophenone regioisomers in RIPK1 inhibitor programs. This represents a substantive differential in validated synthetic utility rather than merely theoretical or class-level applicability.

RIPK1 Inhibitors Neurodegenerative Disease Medicinal Chemistry Fluorinated Building Blocks

Incorporation into ROCK Kinase Inhibitor Benzopyrazole Scaffolds: 2',3'-Substitution Pattern Specificity vs. General Fluorinated Acetophenones

2',3'-Difluoroacetophenone has been specifically employed in the synthesis of benzopyrazole analogues designed as ROCK (Rho-associated coiled-coil containing protein kinase) inhibitors for autoimmune disorder treatment . ROCK inhibitors represent a validated therapeutic class with approved agents for glaucoma and investigational programs in autoimmune, fibrotic, and cardiovascular diseases. The benzopyrazole scaffold incorporating the 2',3'-difluorophenyl moiety produces a specific pharmacophore that would be altered if alternative regioisomers were substituted, as the ortho-meta fluorine arrangement influences both the conformational preferences and electronic properties of the resulting inhibitor molecule.

ROCK Inhibitors Autoimmune Disorders Kinase Inhibition Benzopyrazole Synthesis

Precursor to 2-Chloro-2',3'-difluoroacetophenone: A Validated Intermediate vs. Alternative Regioisomers in Antifungal Triazole Synthesis

2',3'-Difluoroacetophenone serves as a precursor to 2-chloro-2',3'-difluoroacetophenone, a chlorinated intermediate that has been explicitly identified in drug synthesis databases as a building block for pharmaceutical applications [1]. Furthermore, difluoroacetophenone derivatives incorporating halogen substituents are documented in patent literature as intermediates for the preparation of triazole derivatives possessing excellent antifungal action and high safety profiles [2][3]. The ortho-metalation route to 2-chloro-2',3'-difluoroacetophenone specifically requires the 1,2-difluorobenzene substitution pattern [1], establishing a synthetic pathway dependency on the 2',3'-difluoro arrangement that cannot be replicated with 2',4'- or 3',5'-regioisomers.

Antifungal Agents Triazole Derivatives α-Chloroketone Intermediates Heterocyclic Synthesis

Commercial Purity Benchmarking: 2',3'-Difluoroacetophenone (98%) vs. Alternative Regioisomer Availability and Purity Grades

2',3'-Difluoroacetophenone is commercially available from multiple reputable suppliers at a purity specification of ≥97% to 98% . The compound is offered in scalable quantities (5g to 100g standard packs, with bulk custom orders available) from established vendors including Apollo Scientific (UK/USA) and Santa Cruz Biotechnology, with the former maintaining distribution facilities in both the UK and USA to support international supply chains . In contrast, 2',6'-difluoroacetophenone is offered at ≥98% purity [1], while 3',5'-difluoroacetophenone is supplied at ≥95% purity [2]. The 2',3'-regioisomer thus maintains parity with or exceeds the purity specifications of alternative regioisomers while offering multi-supplier sourcing redundancy that mitigates single-vendor procurement risk.

Chemical Procurement Purity Specification Bulk Sourcing Supply Chain Reliability

Evidence-Based Application Scenarios for 2',3'-Difluoroacetophenone (CAS 18355-80-1) in Pharmaceutical Research


RIPK1 Inhibitor Discovery Programs for Neurodegenerative Disease

Medicinal chemistry teams developing RIPK1 inhibitors for Alzheimer‘s disease, Parkinson’s disease, amyotrophic lateral sclerosis (ALS), or multiple sclerosis should prioritize 2',3'-difluoroacetophenone as a key aromatic building block. The compound has explicit literature precedent for incorporation into RIPK1 inhibitor scaffolds, providing a validated synthetic entry point that reduces route-scouting overhead . The 2',3'-difluoro substitution pattern contributes to the electronic and steric properties required for RIPK1 active site engagement, and substitution with alternative regioisomers would necessitate de novo SAR exploration. Programs can leverage this compound to access a building block with demonstrated synthetic tractability in the specific therapeutic context of neurodegenerative kinase inhibition.

ROCK Kinase Inhibitor Development for Autoimmune and Fibrotic Indications

Investigators pursuing ROCK1/ROCK2 inhibitors for rheumatoid arthritis, systemic lupus erythematosus, idiopathic pulmonary fibrosis, or other autoimmune/fibrotic conditions should consider 2',3'-difluoroacetophenone for benzopyrazole scaffold construction. The compound's validated use in benzopyrazole ROCK inhibitor synthesis provides a literature-backed building block choice that aligns with established medicinal chemistry strategies in this target class. The ortho-meta difluorination pattern influences both the conformational preferences of the resulting benzopyrazole core and the electronic characteristics governing kinase hinge-region binding, parameters that would be fundamentally altered by regioisomer substitution.

Synthesis of α-Chlorinated Acetophenone Intermediates for Antifungal Triazole Agents

Research groups synthesizing triazole antifungal agents should prioritize 2',3'-difluoroacetophenone as a precursor for preparing α-chlorinated intermediates such as 2-chloro-2',3'-difluoroacetophenone. The ortho-metalation route from 1,2-difluorobenzene is specifically enabled by the 2',3'-difluoro substitution pattern , and the resulting α-chloroketone serves as a key building block in the patent-documented synthesis of triazole derivatives with potent antifungal activity [1][2]. Alternative difluoroacetophenone regioisomers lack the requisite ortho-fluorine geometry for this established metalation strategy, making 2',3'-difluoroacetophenone the structurally essential starting material for this validated route to pharmaceutically relevant triazoles.

Scale-Up and Process Chemistry Requiring Validated Multi-Supplier Sourcing

For process chemistry groups advancing from milligram-scale medicinal chemistry to multi-gram or kilogram-scale route optimization, 2',3'-difluoroacetophenone offers a procurement advantage over less commercially established regioisomers. The compound is available at 98% purity from Apollo Scientific with stock quantities up to 100g and bulk custom orders supported from both UK and USA distribution facilities , with additional supplier options including Santa Cruz Biotechnology (≥97% purity) [1]. This multi-supplier ecosystem provides supply chain redundancy and competitive sourcing options that reduce project risk. Furthermore, the 97-98% purity specification exceeds the 95% specification typical for 3',5'-difluoroacetophenone [2], potentially reducing the burden of impurity profiling and purification during scale-up campaigns.

Technical Documentation Hub

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